molecular formula C8H6ClN3O2 B11892247 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B11892247
M. Wt: 211.60 g/mol
InChI Key: IFRBNRVHKIMXOU-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position. It is widely used in pharmaceutical and chemical research due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminated pyrrolopyrimidine derivative .

Scientific Research Applications

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is widely used in scientific research due to its versatile reactivity and potential biological activities. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a scaffold for developing kinase inhibitors. These inhibitors interfere with the activity of kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 5-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in the synthesis of biologically active compounds .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-3-11-6(9)5-4(8(13)14)2-10-7(5)12-3/h2H,1H3,(H,13,14)(H,10,11,12)

InChI Key

IFRBNRVHKIMXOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CN2)C(=O)O)C(=N1)Cl

Origin of Product

United States

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